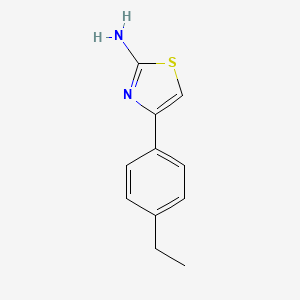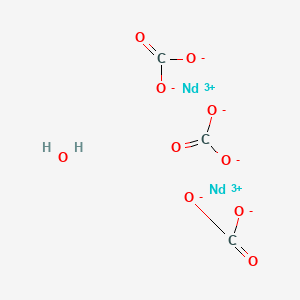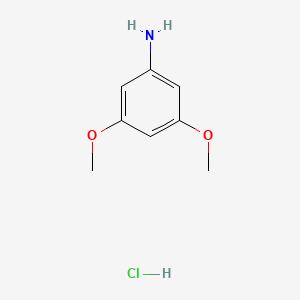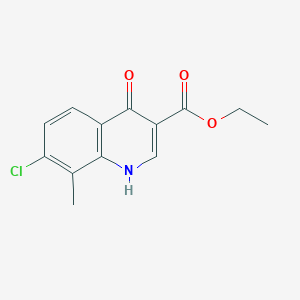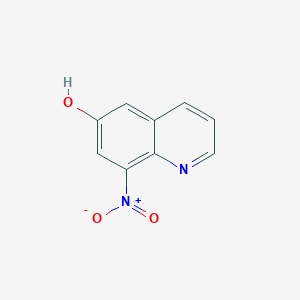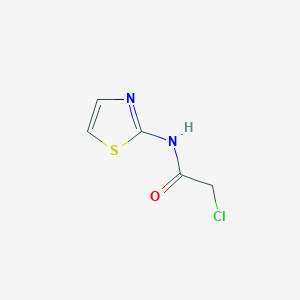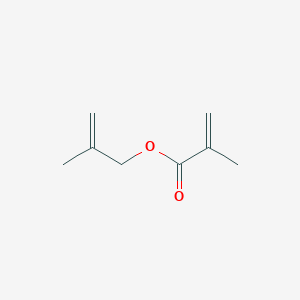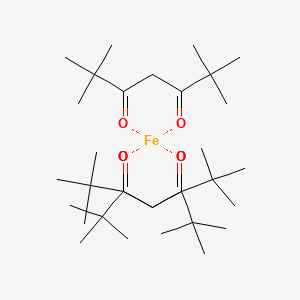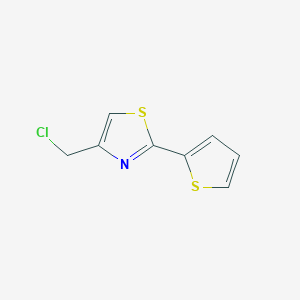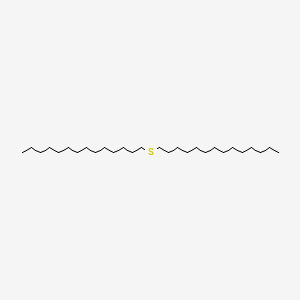
Tetradecyl sulfide
Descripción general
Descripción
Tetradecyl sulfide, also known as ditetradecyl sulphide, is an organic compound with the chemical formula C14H30S . It is a type of surfactant that has many practical uses .
Physical And Chemical Properties Analysis
Tetradecyl sulfide is a solid at 20 degrees Celsius . Its molecular weight is 426.83 .Aplicaciones Científicas De Investigación
STS is an anionic surfactant developed in the 1940s . Due to their relatively low cost of manufacture, anionic surfactants are the most widely used class of surfactants in industrial applications . STS is one of the sulfate surfactants; they are usually molecules that have a lipophilic head (sulfate group) attached at the end of a hydrophobic chain (linear alkyl group) .
One of the main applications of STS is in the treatment of varicose veins . It has been approved by the Food and Drug Administration for this purpose . The method of application involves injecting the STS into the varicose veins. The STS causes the walls of the veins to become irritated and harden, which leads to the closure of the vein . Over time, the vein turns into scar tissue and fades away .
In addition to varicose veins, STS has also shown efficacy in the treatment of other conditions such as telangiectasias, hemangioma, pyogenic granuloma, cherry angioma, Kaposi sarcoma, lymphangioma circumscriptum, digital mucous cyst, ganglion cyst, glomangioma, angiokeratoma of Fordyce, pseudocyst of the auricle, and verruca .
-
Sclerotherapy for Telangiectasias and Reticular Veins
- Application : STS is used in sclerotherapy for the treatment of telangiectasias and reticular veins .
- Method : The procedure involves injecting STS into the affected veins. The STS causes the vein walls to become irritated and harden, leading to the closure of the vein .
- Results : Over time, the treated vein turns into scar tissue and fades away .
-
Treatment of Hemangioma
- Application : STS has shown efficacy in the treatment of hemangioma, a type of benign tumor that results from an abnormal collection of blood vessels .
- Method : The treatment involves injecting STS into the hemangioma. The STS causes the blood vessels to become irritated and harden, leading to the shrinkage of the hemangioma .
- Results : The hemangioma gradually fades away over time .
-
Treatment of Pyogenic Granuloma
- Application : STS has been used to treat pyogenic granuloma, a type of skin growth that appears as a reddish bump .
- Method : The treatment involves injecting STS into the pyogenic granuloma. The STS causes the growth to become irritated and harden, leading to the shrinkage of the growth .
- Results : The pyogenic granuloma gradually fades away over time .
-
Treatment of Cherry Angioma
- Application : STS has been used to treat cherry angioma, a common skin condition that appears as small, bright red growths .
- Method : The treatment involves injecting STS into the cherry angioma. The STS causes the growth to become irritated and harden, leading to the shrinkage of the growth .
- Results : The cherry angioma gradually fades away over time .
-
Treatment of Kaposi Sarcoma
- Application : STS has been used to treat Kaposi sarcoma, a type of cancer that develops from the cells that line lymph or blood vessels .
- Method : The treatment involves injecting STS into the Kaposi sarcoma. The STS causes the cancer cells to become irritated and harden, leading to the shrinkage of the tumor .
- Results : The Kaposi sarcoma gradually fades away over time .
-
Treatment of Lymphangioma Circumscriptum
- Application : STS has been used to treat lymphangioma circumscriptum, a rare skin disorder characterized by clusters of translucent vesicles .
- Method : The treatment involves injecting STS into the lymphangioma circumscriptum. The STS causes the vesicles to become irritated and harden, leading to the shrinkage of the growth .
- Results : The lymphangioma circumscriptum gradually fades away over time .
-
Treatment of Digital Mucous Cyst
- Application : STS has been used to treat digital mucous cysts, which are benign ganglion cysts that occur on the fingers .
- Method : The treatment involves injecting STS into the cyst. The STS causes the cyst to become irritated and harden, leading to the shrinkage of the cyst .
- Results : The digital mucous cyst gradually fades away over time .
-
Treatment of Ganglion Cyst
- Application : STS has been used to treat ganglion cysts, which are noncancerous lumps that most commonly develop along the tendons or joints of wrists or hands .
- Method : The treatment involves injecting STS into the cyst. The STS causes the cyst to become irritated and harden, leading to the shrinkage of the cyst .
- Results : The ganglion cyst gradually fades away over time .
-
Treatment of Glomangioma
- Application : STS has been used to treat glomangiomas, which are a type of benign vascular neoplasm .
- Method : The treatment involves injecting STS into the glomangioma. The STS causes the neoplasm to become irritated and harden, leading to the shrinkage of the neoplasm .
- Results : The glomangioma gradually fades away over time .
-
Treatment of Angiokeratoma of Fordyce
- Application : STS has been used to treat angiokeratoma of Fordyce, which are small dark red to purple raised spots .
- Method : The treatment involves injecting STS into the angiokeratoma. The STS causes the spots to become irritated and harden, leading to the shrinkage of the spots .
- Results : The angiokeratoma of Fordyce gradually fades away over time .
-
Treatment of Pseudocyst of the Auricle
- Application : STS has been used to treat pseudocysts of the auricle, which are non-neoplastic cystic collections of serous fluid .
- Method : The treatment involves injecting STS into the pseudocyst. The STS causes the cyst to become irritated and harden, leading to the shrinkage of the cyst .
- Results : The pseudocyst of the auricle gradually fades away over time .
-
Treatment of Verruca
Safety And Hazards
Propiedades
IUPAC Name |
1-tetradecylsulfanyltetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H58S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTONCPZMJYQLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCSCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H58S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40189065 | |
| Record name | Ditetradecyl sulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40189065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetradecyl sulfide | |
CAS RN |
35599-83-8 | |
| Record name | 1-(Tetradecylthio)tetradecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35599-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ditetradecyl sulphide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035599838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecyl sulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12042 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ditetradecyl sulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40189065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ditetradecyl sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.835 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



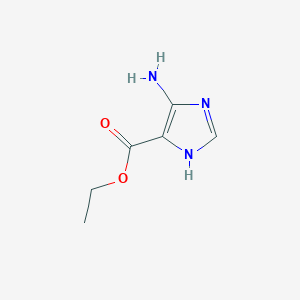
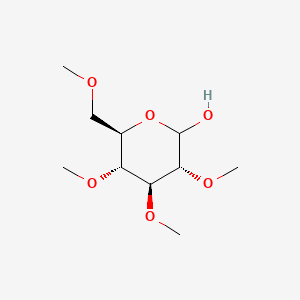
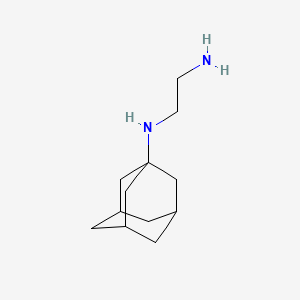
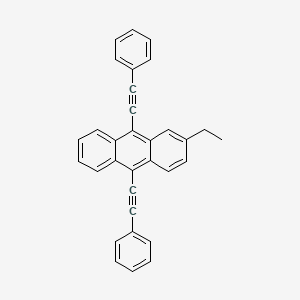
![Ethyl imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1584723.png)
